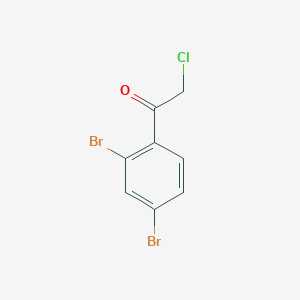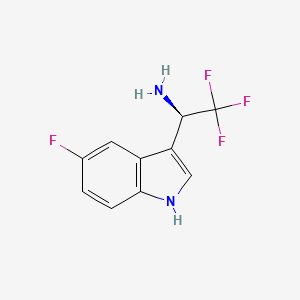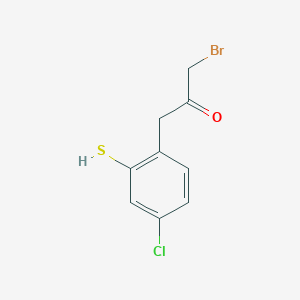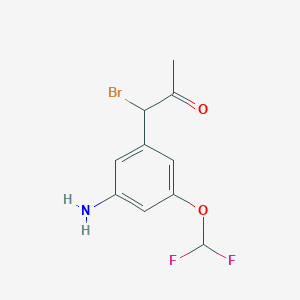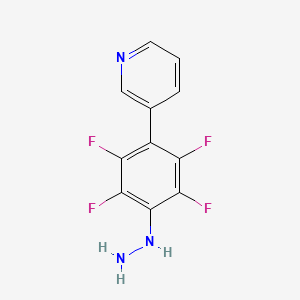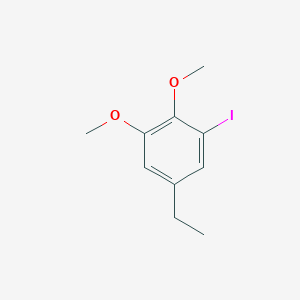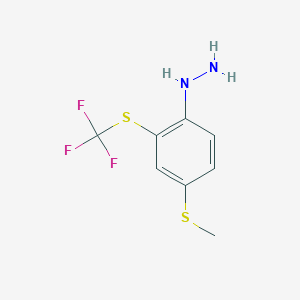
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a benzylamino group, a tert-butyl group, and a chlorine atom attached to a pyridazinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzylamino and tert-butyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, allowing for better control over reaction parameters and reducing the risk of side reactions .
化学反応の分析
Types of Reactions
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
科学的研究の応用
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, while the tert-butyl and chlorine groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
5-(benzylamino)-2-(tert-butyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a chlorine atom.
5-(benzylamino)-2-(tert-butyl)-4-fluoropyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
5-(benzylamino)-2-(tert-butyl)-4-bromopyridazin-3(2H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different halogen atoms or other substituents.
特性
分子式 |
C15H18ClN3O |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
5-(benzylamino)-2-tert-butyl-4-chloropyridazin-3-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)19-14(20)13(16)12(10-18-19)17-9-11-7-5-4-6-8-11/h4-8,10,17H,9H2,1-3H3 |
InChIキー |
PMCGYNSBBKCRMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)NCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


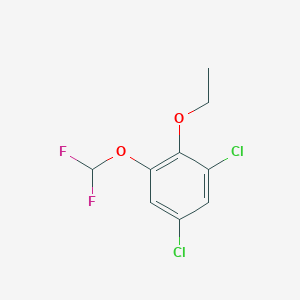
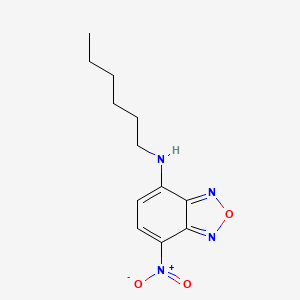
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
